molecular formula C10H11N5 B11901082 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile

Cat. No.: B11901082
M. Wt: 201.23 g/mol
InChI Key: KPWRPTFUPYTAST-UHFFFAOYSA-N
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Description

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a complex organic compound that features a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core through cyclization reactions. For instance, pyrrole derivatives can be reacted with triazine precursors under specific conditions to form the desired fused heterocycle .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition can disrupt the signaling pathways that promote tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-(aminomethyl)-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile

InChI

InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2

InChI Key

KPWRPTFUPYTAST-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1CC(CN)C#N)C=NC=N2

Origin of Product

United States

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